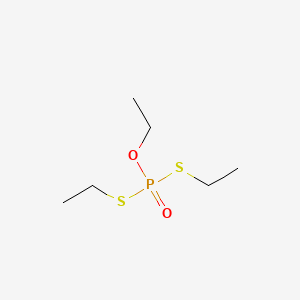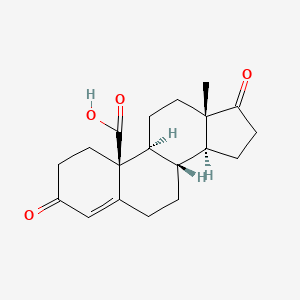
Hydroxystilbamidine
Übersicht
Beschreibung
Hydroxystilbamidine is a fluorescent dye that emits different frequencies of light when bound to DNA and RNA . It is used as a retrograde tracer for outlining neurons, and as a histochemical stain .
Molecular Structure Analysis
The molecular structure of Hydroxystilbamidine is represented by the chemical formula C16H16N4O . It is also known by its IUPAC name 4-[(E)-2-(4-Carbamimidoylphenyl)ethen-1-yl]-3-hydroxybenzene-1-carboximidamide .Physical And Chemical Properties Analysis
Hydroxystilbamidine has a molecular weight of 472.54 . It appears as a yellow powder . It is soluble in water or 0.9% PBS . Its spectral properties are such that it has an excitation at 360 nm and emission at 625 nm .Wissenschaftliche Forschungsanwendungen
Fluorescent Staining of Nucleic Acids
Hydroxystilbamidine, also known as Fluoro-Gold™, is extensively used for staining DNA and RNA due to its ability to exhibit different fluorescence emission profiles when bound to DNA compared to RNA . This property makes it a valuable tool for distinguishing between these two nucleic acids in various cell types.
Retrograde Neuronal Tracing
As a cationic dye, Hydroxystilbamidine is frequently employed as a retrograde neuronal tracer . It can cross cell membranes in its uncharged form and is used to map neural pathways by tracing the connections from the axon terminals back to the cell body.
Microanatomical Research
In the field of microanatomy, Hydroxystilbamidine bis (methanesulfonate) is used as a fluorescent retrograde tracer for neural mapping . This application is crucial for understanding the intricate wiring and connections of the nervous system.
Investigating Early Effects of Hearing Loss
Researchers utilize Hydroxystilbamidine to label neurons and study the early effects of hearing loss . This application is significant in the development of therapeutic strategies for auditory impairments.
Antimicrobial and Antiprotozoal Activity
Hydroxystilbamidine shows strong activity against bacteria and protozoa, similar to other diamidine compounds . This makes it a potential candidate for developing new antimicrobial agents.
Cell Membrane Permeability Studies
Due to its weak base nature, Hydroxystilbamidine can cross cell membranes in its uncharged form . This characteristic is exploited in studies investigating the permeability of cell membranes and the mechanisms of cellular uptake.
Wirkmechanismus
Target of Action
Hydroxystilbamidine, also known as Fluoro-Gold™ , primarily targets extracellular DNA and lysosomes . It exhibits a strong affinity for nucleic acids, particularly DNA . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA .
Mode of Action
Hydroxystilbamidine interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of binding to extranuclear DNA, causing numerous mutations . Hydroxystilbamidine is also taken up in the lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Biochemical Pathways
It is known that the drug has an affinity for nucleic acids, mainly dna . This interaction leads to modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This suggests that Hydroxystilbamidine may affect pathways related to DNA replication and cellular division.
Pharmacokinetics
It is known that hydroxystilbamidine is less toxic than stilbamidine, both experimentally and clinically . More research is needed to fully understand the pharmacokinetics of Hydroxystilbamidine.
Result of Action
The binding of Hydroxystilbamidine to DNA and lysosomes results in a number of molecular and cellular effects. It inhibits cell division and reproduction in Trypanosomes , and causes numerous mutations in yeast by binding to extranuclear DNA . Additionally, it leads to an increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Action Environment
It is known that hydroxystilbamidine is less toxic than stilbamidine, suggesting that it may be more stable and effective in various environments
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873552 | |
| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydroxystilbamidine isethionate (HSB) acts on extracellular DNA and lysosomes. In Trypanosomes there is extensive and selective binding of HSB to the kinetoplastic DNA. This inhibits cell division and reproduction. In yeast there is evidence of binding to extranuclear DNA causing numerous mutations. HSB is also taken up in the lysosomes and leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. HSB may also stabilize lysosomal membranes. HSB has also been found to bind RNA and is a powerful inhibitor of cellular ribonucleases. | |
| Record name | Hydroxystilbamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hydroxystilbamidine | |
CAS RN |
495-99-8, 1071752-67-4 | |
| Record name | Hydroxystilbamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSTILBAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].
A: Yes, hydroxystilbamidine has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with hydroxystilbamidine led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].
A: Research suggests that hydroxystilbamidine can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].
A: The molecular formula of hydroxystilbamidine isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].
A: Hydroxystilbamidine exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].
ANone: The provided research papers primarily focus on the therapeutic applications of hydroxystilbamidine, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.
ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with hydroxystilbamidine.
A: Hydroxystilbamidine, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of hydroxystilbamidine that contribute to its binding affinity and activity against the kinetoplast require further investigation.
A: Hydroxystilbamidine isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].
ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of hydroxystilbamidine. Therefore, specific information on current SHE regulations and compliance is not available in these papers.
A: Hydroxystilbamidine isethionate is primarily administered intravenously [, ].
A: Hydroxystilbamidine exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].
ANone: The research papers do not provide conclusive information on whether hydroxystilbamidine crosses the blood-brain barrier.
ANone: The exact elimination pathway of hydroxystilbamidine is not extensively discussed in the provided research.
A: Hydroxystilbamidine has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide dosage information.
A: Yes, mice have been used as a model organism to study the effects of hydroxystilbamidine on trypanosome infections [, , ] and immune response [].
ANone: The provided research papers primarily focus on the clinical efficacy and initial use of hydroxystilbamidine for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.
ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between hydroxystilbamidine and other antifungal agents.
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide information on lethal doses.
A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing hydroxystilbamidine in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of hydroxystilbamidine and related aromatic diamidines [].
A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of hydroxystilbamidine in biological fluids like serum and urine [].
ANone: The provided research papers do not discuss the environmental impact or degradation of hydroxystilbamidine.
ANone: While the research mentions that the isethionate salt form improves hydroxystilbamidine's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.
ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of hydroxystilbamidine is not available in these research papers.
A: There is evidence suggesting that hydroxystilbamidine can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.
ANone: The provided research papers do not offer insights into the interactions of hydroxystilbamidine with drug transporters.
ANone: Information regarding the potential of hydroxystilbamidine to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.
ANone: While the research highlights the therapeutic use of hydroxystilbamidine, details regarding its biocompatibility and biodegradability are not explicitly addressed.
A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where hydroxystilbamidine is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.
ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for hydroxystilbamidine.
ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying hydroxystilbamidine.
A: The first reports of hydroxystilbamidine's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].
A: Yes, the fluorescent properties of hydroxystilbamidine have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



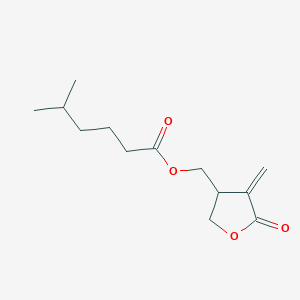
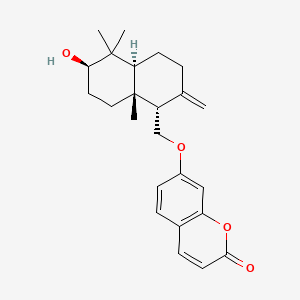
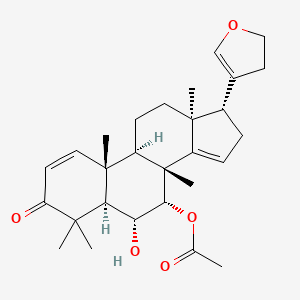
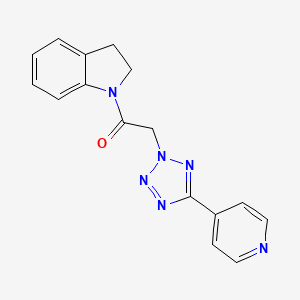

![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
![(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)

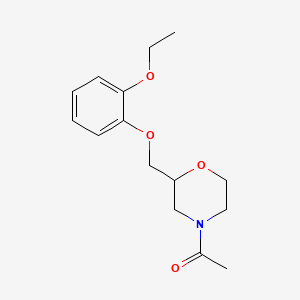
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
